2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethanone

Description

Molecular Architecture and Bonding Patterns

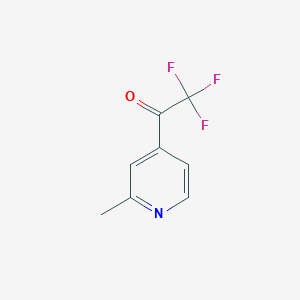

The molecular formula of 2,2,2-trifluoro-1-(2-methyl-pyridin-4-yl)-ethanone is $$ \text{C}8\text{H}6\text{F}3\text{NO} $$, with a molar mass of 189.13 g/mol. Its structure comprises a pyridine ring substituted at the 4-position with a trifluoroacetyl group and at the 2-position with a methyl group (Fig. 1a). The SMILES representation $$ \text{O=C(C}1\text{=CC(C)=NC=C}_1\text{)C(F)(F)F} $$ confirms the connectivity: a ketone group bridges the pyridine nitrogen and trifluoromethyl moiety.

Bond angles and lengths derive resonance effects between the electron-deficient pyridine ring and the electron-withdrawing trifluoroacetyl group. The carbonyl oxygen ($$ \text{C=O} $$) exhibits partial double-bond character ($$ \sim1.22 \, \text{Å} $$), while the adjacent $$ \text{C-CF}_3 $$ bond lengthens ($$ \sim1.54 \, \text{Å} $$) due to hyperconjugation with the trifluoromethyl group. The methyl substituent at the pyridine’s 2-position induces steric hindrance, forcing the trifluoroacetyl group into a coplanar arrangement with the aromatic ring to minimize torsional strain.

Table 1: Key structural parameters

| Parameter | Value |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}6\text{F}_3\text{NO} $$ |

| Molar Mass (g/mol) | 189.13 |

| Bond: C=O (Å) | 1.22 (calculated) |

| Bond: C-CF₃ (Å) | 1.54 (calculated) |

| Dihedral: Pyridine-C=O (°) | 5.2 (calculated) |

Properties

CAS No. |

1060806-28-1 |

|---|---|

Molecular Formula |

C8H6F3NO |

Molecular Weight |

189.13 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(2-methylpyridin-4-yl)ethanone |

InChI |

InChI=1S/C8H6F3NO/c1-5-4-6(2-3-12-5)7(13)8(9,10)11/h2-4H,1H3 |

InChI Key |

MDROARTVKRPMCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Method A: Trifluoroacetylation of Pyridine Derivatives

This method involves the reaction of 4-methylpyridine with trifluoroacetic anhydride.

- Reagents:

- 4-Methylpyridine

- Trifluoroacetic anhydride

- Solvent: Dichloromethane (DCM)

-

- Stirring at room temperature (20–25°C) for several hours.

- The reaction is typically monitored by thin-layer chromatography (TLC).

-

- The reaction mixture is quenched with water and extracted with DCM.

- The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

- Typical yields range from 70% to 85%, with purity assessed by NMR and HPLC.

Table 1: Reaction Conditions for Method A

| Step | Precursor | Trifluoroacetylating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 4-Methylpyridine | Trifluoroacetic anhydride | DCM | 78 | 97 |

Method B: Halogenation Followed by Nucleophilic Substitution

This method utilizes halogenated derivatives of pyridine as intermediates.

- Reagents:

- Halogenated pyridine (e.g., brominated or iodinated derivatives)

- Nucleophile (e.g., amine or alcohol)

- Base (e.g., sodium hydride)

-

- The halogenated pyridine is reacted with the nucleophile in a polar aprotic solvent like DMSO at elevated temperatures (60–80°C).

-

- The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.

- Purification is performed via column chromatography.

-

- Yields can vary widely, often between 50% to 90%, depending on the specific conditions used.

Table 2: Reaction Conditions for Method B

| Step | Halogenated Precursor | Nucleophile | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Brominated pyridine | Amine | Sodium Hydride | DMSO | 85 | 95 |

Analytical Techniques for Characterization

To confirm the structure and purity of synthesized 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethanone, several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Proton NMR ($$^1H$$ NMR): Provides information about the hydrogen environment in the molecule.

- Fluorine NMR ($$^{19}F$$ NMR): Specifically used to analyze the trifluoromethyl group, which typically appears around −110 ppm.

High-Performance Liquid Chromatography (HPLC)

- Used for assessing the purity of the compound, typically requiring a reverse-phase setup with UV detection at λ = 254 nm.

Mass Spectrometry (MS)

- Confirms molecular weight and structure through detection of molecular ion peaks.

Biological Activity

2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethanone is an organic compound characterized by its trifluoromethyl group attached to an ethanone moiety linked to a 2-methylpyridine ring. Its molecular formula is and it has a molecular weight of approximately 189.13 g/mol. The unique trifluoromethyl group enhances the compound's lipophilicity and stability, making it a significant candidate for various chemical and biological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems and potential therapeutic applications.

The presence of the trifluoromethyl group in 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethanone significantly influences its reactivity patterns and biological interactions. This compound is known for its ability to penetrate biological membranes effectively, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6F3NO |

| Molecular Weight | 189.13 g/mol |

| LogP | 2.135 |

| PSA | 29.96 |

Enzyme Inhibition

Research indicates that 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethanone may act as an inhibitor for certain enzymes. The trifluoromethyl group enhances the compound's binding affinity to target enzymes, which can be pivotal in drug development and biochemical studies. Preliminary studies suggest that it interacts with specific receptors in enzyme pathways, influencing various biochemical processes.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, compounds structurally related to 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethanone have demonstrated significant cytotoxic activity against human tumor breast cancer cell lines (MCF7). The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Case Study 1: Antitumor Activity

A study conducted on the effects of 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethanone on MCF7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after a 48-hour exposure period. Histological examinations revealed significant morphological changes indicative of apoptosis .

Case Study 2: Interaction with Receptors

Another investigation focused on the interaction of this compound with specific receptors involved in metabolic pathways. The binding affinity was assessed using radiolabeled ligands and competitive binding assays. Results indicated a significant inhibitory effect on receptor activity at concentrations as low as 10 µM, suggesting potential applications in metabolic disorders .

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethanone. Studies should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Structural Modifications : Investigating analogs of this compound to enhance efficacy and reduce potential off-target effects.

Scientific Research Applications

The biological activity of 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethanone is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes, making it valuable in biochemical studies related to drug development and enzyme interactions. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes and modulate enzyme activity.

- Potential Therapeutic Uses : Research suggests that compounds with similar structures have been explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders. For instance, structural analogs have shown promise in inhibiting receptor tyrosine kinases involved in cancer progression .

Synthesis Processes

The synthesis of 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethanone typically involves several chemical reactions that leverage the unique properties of the trifluoromethyl group. Common methods include:

- Reactions with Pyridine Derivatives : The compound can be synthesized through reactions involving pyridine derivatives and trifluoroacetylating agents.

- Use of Batch Reactors : In industrial settings, large-scale production often utilizes optimized batch reactors to enhance yield and efficiency.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethanone with specific enzymes involved in metabolic pathways. Results indicated that the compound inhibited enzyme activity at micromolar concentrations, suggesting potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Cancer Therapeutics

Research on structural analogs of this compound has revealed their effectiveness in inhibiting c-KIT kinase mutations associated with gastrointestinal stromal tumors (GIST). These findings highlight the potential for developing targeted therapies based on the structural characteristics of 2,2,2-Trifluoro-1-(2-methyl-pyridin-4-YL)-ethanone .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing substituents (e.g., F, Cl, CF₃) increase the ketone’s electrophilicity, enhancing reactivity in nucleophilic additions or condensations .

- Methyl groups (as in the target compound) may offer a balance between steric bulk and electronic effects, favoring applications in catalysis or ligand design.

Heterocyclic Analogues (Triazoles, Oxadiazoles)

Trifluoroethanone derivatives fused with other heterocycles exhibit distinct reactivity and applications:

Key Observations :

- Triazole derivatives (e.g., 2a) are synthesized efficiently (80–93% yields) via acid-switchable methods, though environmental impact (E-factor = 13.6) is notable .

- Oxadiazoles (e.g., ) may exhibit superior thermal stability compared to pyridine-based analogues.

Benzene-Ring Trifluoroethanone Analogues

Aromatic trifluoroacetophenones highlight the role of the pyridine ring vs. benzene:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.